molecular formula C14H13NO3 B063525 2-Hydroxy-2-(2-phenoxyphenyl)acetamide CAS No. 173662-70-9

2-Hydroxy-2-(2-phenoxyphenyl)acetamide

Cat. No. B063525
CAS RN: 173662-70-9
M. Wt: 243.26 g/mol
InChI Key: OCFJFJNMNNONOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-(2-phenoxyphenyl)acetamide, also known as phenoxybenzamine, is a white crystalline solid that is commonly used in scientific research. It is a non-specific alpha-adrenergic antagonist that has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

2-Hydroxy-2-(2-phenoxyphenyl)acetamide works by blocking the alpha-adrenergic receptors, which are responsible for controlling the constriction of blood vessels. By blocking these receptors, it causes the blood vessels to relax, resulting in a decrease in blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Hydroxy-2-(2-phenoxyphenyl)acetamide include the relaxation of smooth muscle, the inhibition of platelet aggregation, and the reduction of sympathetic nervous system activity. It has also been shown to have anti-tumor effects and can inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Hydroxy-2-(2-phenoxyphenyl)acetamide in lab experiments is its non-specificity, which allows for a wide range of applications. However, its non-specificity can also be a limitation, as it may interfere with other receptors and pathways, making it difficult to isolate its effects.

Future Directions

For research include the development of more specific antagonists and the investigation of its effects on different types of cancer cells and cardiovascular diseases.

Scientific Research Applications

2-Hydroxy-2-(2-phenoxyphenyl)acetamide has been widely used in scientific research as a non-specific alpha-adrenergic antagonist. It has been shown to have a wide range of applications, including the study of cardiovascular diseases, hypertension, and cancer.

properties

CAS RN

173662-70-9

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-hydroxy-2-(2-phenoxyphenyl)acetamide

InChI

InChI=1S/C14H13NO3/c15-14(17)13(16)11-8-4-5-9-12(11)18-10-6-2-1-3-7-10/h1-9,13,16H,(H2,15,17)

InChI Key

OCFJFJNMNNONOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(C(=O)N)O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(C(=O)N)O

synonyms

Benzeneacetamide, -alpha--hydroxy-2-phenoxy-

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Oxo-2-(2-phenoxyphenyl)acetamide (4.82 g, 20.0 mmol) was dissolved in ethanol (50 ml). Sodium borohydride (0.76 g, 20.0 mmol) was added slowly under ice-cooling. After stirring for 30 minutes, the mixture was neutralized with 1N hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over sodium sulfate, and the solvent was evaporated to give an oil. The oil was purified by column chromatography on silica gel (eluting with n-hexane-ethyl acetate) to give the desired compound 2-hydroxy-2-(2-phenoxyphenyl)acetamide (4.3 g, 89%) as colorless crystals. The compound was recrystallized from a mixed solvent of n-hexane-methylene chloride to give colorless crystals.
Name
2-Oxo-2-(2-phenoxyphenyl)acetamide
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4.82 g
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50 mL
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0.76 g
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reactant
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Synthesis routes and methods II

Procedure details

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NC(=O)C(=O)c1ccccc1Oc1ccccc1
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